4-(Azetidin-1-YL)piperidine

Description

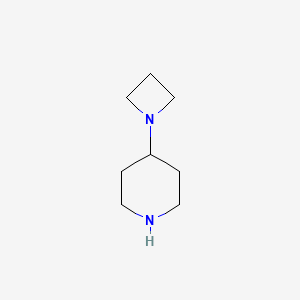

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(azetidin-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-6-10(7-1)8-2-4-9-5-3-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOFLXMWWKLMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631051 | |

| Record name | 4-(Azetidin-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686298-29-3 | |

| Record name | 4-(Azetidin-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Azetidin-1-YL)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient two-step protocol for the synthesis of 4-(Azetidin-1-yl)piperidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves an initial reductive amination of a protected piperidone with azetidine, followed by a deprotection step to yield the target compound. Detailed experimental procedures, quantitative data, and process visualizations are presented to facilitate replication and adaptation in a laboratory setting.

Synthesis Overview

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the reductive amination of N-benzyl-4-piperidone with azetidine. This reaction forms the crucial C-N bond between the piperidine and azetidine rings. The benzyl group serves as a protecting group for the piperidine nitrogen, preventing side reactions. The second step is the removal of the benzyl protecting group via catalytic hydrogenation to yield the final product, this compound.

Reaction Scheme

A two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-4-(azetidin-1-yl)piperidine

This procedure details the reductive amination of 1-benzyl-4-piperidone with azetidine using sodium triacetoxyborohydride as the reducing agent.[1]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1-Benzyl-4-piperidone | 189.26 | 10.0 | 1.89 g |

| Azetidine hydrochloride | 93.55 | 12.0 | 1.12 g |

| Triethylamine | 101.19 | 12.0 | 1.68 mL |

| Sodium triacetoxyborohydride | 211.94 | 15.0 | 3.18 g |

| 1,2-Dichloroethane (DCE) | - | - | 50 mL |

| Saturated sodium bicarbonate solution | - | - | As needed |

| Dichloromethane (DCM) | - | - | For extraction |

| Anhydrous sodium sulfate | - | - | For drying |

Procedure:

-

To a solution of 1-benzyl-4-piperidone (1.89 g, 10.0 mmol) in 1,2-dichloroethane (50 mL) is added azetidine hydrochloride (1.12 g, 12.0 mmol) followed by triethylamine (1.68 mL, 12.0 mmol).

-

The mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (3.18 g, 15.0 mmol) is added in one portion.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 1-benzyl-4-(azetidin-1-yl)piperidine as a pale yellow oil.

Expected Yield: ~85%

Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H), 3.50 (s, 2H), 3.25 (t, J = 7.0 Hz, 4H), 2.80 (d, J = 11.5 Hz, 2H), 2.15-2.00 (m, 3H), 2.00-1.85 (m, 4H), 1.60-1.45 (m, 2H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 138.5, 129.2, 128.2, 127.0, 63.2, 62.1, 53.8, 52.5, 30.1, 18.0.

-

MS (ESI): m/z 231.19 [M+H]⁺.

Step 2: Synthesis of this compound

This procedure describes the debenzylation of 1-benzyl-4-(azetidin-1-yl)piperidine via catalytic hydrogenation.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1-Benzyl-4-(azetidin-1-yl)piperidine | 230.35 | 8.5 | 1.96 g |

| Palladium on Carbon (10 wt%) | - | - | 200 mg |

| Methanol (MeOH) | - | - | 40 mL |

| Hydrogen gas (H₂) | - | - | Balloon pressure |

Procedure:

-

To a solution of 1-benzyl-4-(azetidin-1-yl)piperidine (1.96 g, 8.5 mmol) in methanol (40 mL) is added 10% palladium on carbon (200 mg).

-

The flask is evacuated and backfilled with hydrogen gas from a balloon.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 16 hours.

-

The reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with methanol.

-

The filtrate is concentrated under reduced pressure to yield this compound as a colorless oil. The product can be further purified by distillation under reduced pressure if necessary.

Expected Yield: >95%

Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 3.28 (t, J = 7.0 Hz, 4H), 3.10 (dt, J = 12.0, 4.0 Hz, 2H), 2.65 (td, J = 12.0, 2.5 Hz, 2H), 2.20-2.05 (m, 1H), 2.05-1.95 (m, 4H), 1.80 (br s, 1H), 1.45-1.30 (m, 2H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 62.5, 52.8, 46.5, 31.0, 18.2.

-

MS (ESI): m/z 141.14 [M+H]⁺.

Logical Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Workflow for the synthesis of this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reactant | Product | Key Reagents | Solvent | Reaction Time (h) | Temperature | Yield (%) |

| 1 | 1-Benzyl-4-piperidone, Azetidine HCl | 1-Benzyl-4-(azetidin-1-yl)piperidine | NaBH(OAc)₃, Et₃N | DCE | 24 | Room Temp. | ~85 |

| 2 | 1-Benzyl-4-(azetidin-1-yl)piperidine | This compound | H₂, 10% Pd/C | MeOH | 16 | Room Temp. | >95 |

Conclusion

This technical guide outlines a reliable and high-yielding synthetic route to this compound. The two-step process, involving a reductive amination followed by catalytic hydrogenation, utilizes readily available starting materials and reagents. The provided detailed protocols, data summary, and workflow diagram are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient preparation of this important heterocyclic scaffold.

References

Spectroscopic Profile of 4-(Azetidin-1-yl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-(Azetidin-1-yl)piperidine. Due to the limited availability of direct experimental spectroscopic data for this specific compound in publicly accessible literature, this document presents predicted data based on the analysis of structurally related compounds, including piperidine and azetidine derivatives. Detailed, generalized experimental protocols for the acquisition of such data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of NMR, mass spectrometry, and infrared spectroscopy, and by comparing with data from analogous chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Piperidine H2, H6 (axial) | 2.0 - 2.2 | d | ~11-13 |

| Piperidine H2, H6 (equatorial) | 2.8 - 3.0 | dt | ~11-13, ~2-3 |

| Piperidine H3, H5 (axial) | 1.3 - 1.5 | qd | ~11-13, ~3-4 |

| Piperidine H3, H5 (equatorial) | 1.8 - 2.0 | m | |

| Piperidine H4 | 2.3 - 2.5 | tt | ~11-12, ~3-4 |

| Azetidine H2', H4' | 3.2 - 3.4 | t | ~7-8 |

| Azetidine H3' | 2.1 - 2.3 | quintet | ~7-8 |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Piperidine C2, C6 | ~54-56 |

| Piperidine C3, C5 | ~30-32 |

| Piperidine C4 | ~60-62 |

| Azetidine C2', C4' | ~58-60 |

| Azetidine C3' | ~18-20 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Fragmentation Pathway |

| [M+H]⁺ | 141.14 | Molecular ion plus a proton |

| [M]⁺ | 140.13 | Molecular ion |

| C₈H₁₅N⁺ | 125.12 | Loss of NH |

| C₅H₁₀N⁺ | 84.08 | Cleavage of the azetidine ring |

| C₄H₈N⁺ | 70.07 | Cleavage of the piperidine ring |

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

Table 4: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (alkane) stretch | 2850-2960 | Strong |

| C-N stretch (aliphatic amine) | 1020-1250 | Medium-Weak |

| CH₂ bend | 1440-1480 | Medium |

Sample State: Neat or as a thin film. As a tertiary amine, this compound is not expected to show N-H stretching absorptions in the 3300-3500 cm⁻¹ range.[1][2][3][4]

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments, multiplicities, and coupling constants.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Data Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a longer acquisition time, and a relaxation delay of 2-5 seconds.

-

Process the FID similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to confirm proton-proton and proton-carbon correlations, respectively.[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Impact (EI) for more extensive fragmentation.[6]

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

-

Acquire spectra in positive ion mode over a relevant mass-to-charge (m/z) range.

-

-

Data Acquisition (EI):

-

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV.

-

Acquire spectra over a suitable m/z range to observe the molecular ion and fragment ions.[7]

-

-

Tandem MS (MS/MS): To aid in structural elucidation, perform fragmentation of the parent ion ([M+H]⁺ or M⁺) to observe daughter ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Thin Film: If the sample is a solid or a viscous oil, dissolve it in a volatile solvent, cast a film on a KBr plate, and allow the solvent to evaporate.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

References

- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. article.sapub.org [article.sapub.org]

An In-depth Technical Guide on the Chemical Properties and Reactivity of 4-(Azetidin-1-YL)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Azetidin-1-yl)piperidine is a bicyclic heterocyclic compound that incorporates both a piperidine and an azetidine ring system. This unique structural motif is of significant interest in medicinal chemistry due to the prevalence of piperidine and azetidine scaffolds in a wide range of biologically active molecules and approved drugs. The piperidine ring often imparts favorable pharmacokinetic properties, while the strained four-membered azetidine ring can introduce unique conformational constraints and serve as a key interaction point with biological targets. This guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, offering valuable insights for its application in research and drug development.

Chemical and Physical Properties

While specific experimental data for the free base form of this compound is limited in the public domain, information is available for its more common dihydrochloride salt. The physicochemical properties of the parent compound can be inferred from the general characteristics of piperidines and azetidines.

Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt

| Property | Value | Source/Comment |

| Chemical Name | This compound | - |

| CAS Number | 864246-02-6 (dihydrochloride) | [1][2] |

| Molecular Formula | C₈H₁₆N₂ | Calculated |

| Molecular Weight | 140.23 g/mol | Calculated |

| Molecular Formula (Dihydrochloride) | C₈H₁₈Cl₂N₂ | [1] |

| Molecular Weight (Dihydrochloride) | 213.15 g/mol | [1][2] |

| pKa | Not experimentally determined. Expected to have two pKa values corresponding to the two nitrogen atoms. The piperidine nitrogen is expected to be more basic than the azetidine nitrogen. | Based on general principles and data for individual rings.[3] |

| logP | Not experimentally determined. A predicted XlogP value for a similar compound, 4-(azetidin-1-yl)-4-methylpiperidine, is 0.7. | [4] |

| Solubility | The dihydrochloride salt is expected to be soluble in water. The free base is likely soluble in various organic solvents. Piperidine itself is miscible with water and soluble in many organic solvents.[5] | General knowledge of amine salts and piperidine. |

Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the nucleophilicity of its two nitrogen atoms. The piperidine nitrogen, being part of a less strained six-membered ring, is generally more nucleophilic and sterically accessible than the azetidine nitrogen. This difference in reactivity allows for selective functionalization under controlled conditions.

N-Alkylation

The piperidine nitrogen of this compound can be readily alkylated using various alkylating agents. This reaction is a cornerstone for introducing diverse substituents to modulate the compound's properties.

General Experimental Protocol for N-Alkylation (Reductive Amination):

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) at room temperature.

-

Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 equivalents) to the solution.

-

Reducing Agent Addition: After a short stirring period (e.g., 30 minutes), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours (typically 12-24 hours) and monitor its progress using an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Figure 1: General workflow for the N-alkylation of this compound via reductive amination.

N-Acylation

Acylation of the piperidine nitrogen introduces an amide functionality, which can be beneficial for modulating biological activity and metabolic stability.

General Experimental Protocol for N-Acylation:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution.

-

Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add the acylating agent (e.g., an acyl chloride or acid anhydride) (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours), monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer and extract the aqueous phase.

-

Purification: Combine the organic extracts, dry over a suitable drying agent, filter, and concentrate. Purify the crude product by flash column chromatography.

Figure 2: General workflow for the N-acylation of this compound.

Role in Drug Discovery and Medicinal Chemistry

Both piperidine and azetidine rings are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs.

-

Piperidine Moiety: The piperidine ring is often incorporated to improve the physicochemical properties of a drug candidate, such as its solubility and metabolic stability. It can also serve as a scaffold to orient substituents in a specific three-dimensional arrangement for optimal binding to a biological target.

-

Azetidine Moiety: The strained four-membered azetidine ring can provide unique conformational rigidity and act as a bioisosteric replacement for other functional groups. Its nitrogen atom can participate in crucial hydrogen bonding interactions with target proteins.

While no specific biological targets or signaling pathway modulations have been reported for this compound itself, its derivatives have been explored in various therapeutic areas. For instance, compounds containing a 4-substituted piperidine core have been investigated as inhibitors of enzymes like O-GlcNAcase for potential Alzheimer's disease treatment and as ligands for various receptors.[6] Similarly, azetidine derivatives have shown promise as antibacterial agents.[7]

The combination of these two important heterocyclic systems in this compound makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications across a wide range of diseases. Further research is warranted to explore the biological activity of derivatives of this scaffold and to elucidate their potential mechanisms of action and involvement in cellular signaling pathways.

Conclusion

This compound is a synthetically versatile scaffold with significant potential in drug discovery. Its chemical reactivity is dominated by the nucleophilic character of the piperidine nitrogen, allowing for selective N-alkylation and N-acylation to generate diverse libraries of compounds. While specific quantitative physicochemical data and direct evidence of its role in signaling pathways are currently limited, the established importance of both piperidine and azetidine moieties in medicinal chemistry underscores the value of this compound as a promising starting point for the development of new therapeutic agents. Future studies focusing on the synthesis and biological evaluation of its derivatives are crucial to fully unlock the potential of this intriguing molecule.

References

- 1. 864246-02-6|this compound dihydrochloride|BLD Pharm [bldpharm.com]

- 2. This compound dihydrochloride | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 4-(azetidin-1-yl)-4-methylpiperidine (C9H18N2) [pubchemlite.lcsb.uni.lu]

- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

4-(Azetidin-1-YL)piperidine CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of 4-(Azetidin-1-yl)piperidine, a heterocyclic amine with significant potential in pharmaceutical development. This document covers its fundamental chemical and physical properties, alongside a generalized experimental protocol for its synthesis, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Core Chemical Data and Physical Properties

This compound, also known as Piperidine, 4-(1-azetidinyl)-, is a versatile building block in organic synthesis. Its unique structure, incorporating both a piperidine and an azetidine ring, makes it a valuable scaffold for the development of novel therapeutic agents.[1] The dihydrochloride salt of this compound is also commercially available.[2][3]

The key identification and physical property data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 686298-29-3 | [1][4] |

| Molecular Formula | C₈H₁₆N₂ | [1] |

| Molecular Weight | 140.226 g/mol | [1] |

| Boiling Point | 211.6 °C at 760 mmHg | [1] |

| Flash Point | 88.3 °C | [1] |

| Density | 1.014 g/cm³ | [1] |

| Appearance | Not explicitly stated, likely a liquid | |

| Storage Temperature | 2-8 °C | [1] |

Synthetic Approach: A Generalized Experimental Protocol

The synthesis of piperidine derivatives is a well-established area of organic chemistry, often involving the hydrogenation of corresponding pyridine precursors.[5] For 4-substituted piperidones, the Mannich reaction is a commonly employed method.[6][7] The following is a generalized workflow for the synthesis of this compound, based on common synthetic strategies for related compounds.

Methodology:

A typical synthesis would involve the reductive amination of piperidin-4-one with azetidine. This reaction is commonly carried out in a suitable solvent, such as methanol or dichloromethane, in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction mixture is typically quenched, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often using column chromatography on silica gel, to yield the final this compound. The identity and purity of the synthesized compound are confirmed through analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[8] Piperidin-4-ones and their derivatives have been reported to exhibit a broad range of pharmacological activities, including anticancer and antimicrobial properties.[6][7] The incorporation of the azetidine moiety, a strained four-membered ring, can introduce unique conformational constraints and physicochemical properties, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.[9] Consequently, this compound serves as a valuable intermediate for the synthesis of novel bioactive molecules targeting various diseases.[1]

References

- 1. Cas 686298-29-3,Piperidine, 4-(1-azetidinyl)- (9CI) | lookchem [lookchem.com]

- 2. 864246-02-6|this compound dihydrochloride|BLD Pharm [bldpharm.com]

- 3. This compound dihydrochloride | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(Azetidin-1-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 4-(azetidin-1-yl)piperidine. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally related molecules, including piperidine and azetidine derivatives. This guide also outlines a comprehensive, generalized experimental protocol for the acquisition of NMR data suitable for small organic molecules.

Molecular Structure

The structural formula of this compound is presented below, with atoms numbered for the purpose of NMR peak assignment.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from established chemical shift values and coupling constant trends observed in N-substituted piperidines and azetidines. The actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants

| Atom No. | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H1 (NH) | 1.5 - 2.5 | br s | - | 1H |

| H2, H6 (axial) | 2.4 - 2.6 | m | - | 2H |

| H2, H6 (equatorial) | 2.9 - 3.1 | m | - | 2H |

| H3, H5 (axial) | 1.3 - 1.5 | m | - | 2H |

| H3, H5 (equatorial) | 1.8 - 2.0 | m | - | 2H |

| H4 | 2.2 - 2.4 | m | - | 1H |

| H8, H10 | 3.1 - 3.3 | t | 7-8 | 4H |

| H9 | 1.9 - 2.1 | p | 7-8 | 2H |

Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, p = pentet.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Atom No. | Predicted Chemical Shift (δ, ppm) |

| C2, C6 | 45 - 50 |

| C3, C5 | 30 - 35 |

| C4 | 60 - 65 |

| C8, C10 | 50 - 55 |

| C9 | 15 - 20 |

Experimental Protocols

A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule like this compound is provided below.

Sample Preparation

-

Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[1]

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power.[2] Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), depending on the compound's solubility. The choice of solvent can influence chemical shifts.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.00 ppm.

-

Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent in a small vial. To ensure a homogeneous magnetic field and prevent peak broadening, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer:

For ¹H NMR:

-

Pulse Program: A standard single-pulse sequence.

-

Spectral Width: Typically 12-15 ppm, centered around 5-6 ppm.

-

Acquisition Time: 2-3 seconds to ensure adequate resolution.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse sequence.

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration, due to the lower natural abundance of ¹³C.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption line shapes and apply a baseline correction.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

-

Analysis: Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce the connectivity of the protons.

Workflow for NMR Data Acquisition and Analysis

The logical workflow for the characterization of this compound by NMR spectroscopy is illustrated in the following diagram.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(Azetidin-1-YL)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-(Azetidin-1-YL)piperidine, a heterocyclic compound of interest in pharmaceutical research. This document details expected fragmentation patterns, provides detailed experimental protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and presents quantitative data in a structured format. The methodologies and data presented herein are based on established principles of mass spectrometry for piperidine-containing compounds and serve as a robust framework for the analysis of this specific molecule.

Introduction to the Mass Spectrometric Behavior of Piperidine Derivatives

Piperidine and its derivatives are a class of heterocyclic amines commonly found in pharmaceutical agents.[1] Their analysis by mass spectrometry is well-established, with fragmentation patterns being highly dependent on the ionization technique employed and the nature of substituents on the piperidine ring.[1] Electrospray Ionization (ESI) is typically used for LC-MS analysis, which, being a soft ionization technique, generally produces a protonated molecular ion ([M+H]⁺).[1] Subsequent tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, providing structural information.[1] Electron Ionization (EI), commonly used in GC-MS, is a higher-energy technique that leads to more extensive fragmentation, often initiated by ionization at the nitrogen atom, followed by α-cleavage (the breaking of a carbon-carbon bond adjacent to the nitrogen).[1]

For this compound (Molecular Weight: 140.24 g/mol ), the presence of two tertiary amine nitrogens within the piperidine and azetidine rings provides likely sites for protonation in ESI and charge localization in EI, directing the subsequent fragmentation pathways.

Predicted Mass Spectral Data

The following tables summarize the predicted quantitative data for the mass spectrometric analysis of this compound. This data is hypothetical and intended to serve as a guide for expected results.

LC-MS/MS Data (Positive ESI)

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Relative Abundance (%) | Proposed Neutral Loss |

| 141.14 | 114.12 | 100 | C₂H₃N (Ethyleneimine) |

| 141.14 | 97.10 | 45 | C₃H₆N (Azetidine) |

| 141.14 | 84.08 | 70 | C₃H₅N (Propargylamine) |

| 141.14 | 70.08 | 30 | C₄H₇N (Pyrroline) |

| 141.14 | 57.07 | 55 | C₃H₇N (Propylamine) |

GC-MS Data (EI)

| Fragment Ion (m/z) | Relative Abundance (%) | Proposed Fragment Structure |

| 140.13 | 60 | Molecular Ion (M⁺) |

| 112.11 | 85 | [M - C₂H₄]⁺ |

| 97.10 | 100 | [M - C₃H₅]⁺ |

| 84.08 | 75 | Piperidinyl Cation |

| 70.08 | 50 | [C₄H₈N]⁺ |

| 56.06 | 40 | [C₃H₆N]⁺ |

Experimental Protocols

The following are detailed protocols for the analysis of this compound using LC-MS/MS and GC-MS.

Protocol 1: LC-MS/MS Analysis

This method is suitable for the quantification of this compound in various matrices, offering high sensitivity and selectivity.[2]

3.1.1 Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in methanol.[1]

-

Create a series of working standards by serial dilution of the stock solution with a 50:50 mixture of methanol and water.[1]

-

For biological samples, perform protein precipitation by adding three parts of cold acetonitrile to one part of the sample. Vortex and centrifuge. Collect the supernatant for analysis.

3.1.2 Instrumentation and Conditions

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min[1]

-

Column Temperature: 40 °C[1]

-

Injection Volume: 2 µL[1]

-

Mass Spectrometer: Tandem quadrupole mass spectrometer with an ESI source.[1]

-

Ionization Mode: Positive ion mode[1]

-

MS/MS Method: A full scan can be used to identify the precursor ion ([M+H]⁺), followed by a product ion scan to observe the fragmentation pattern. For quantification, a Multiple Reaction Monitoring (MRM) method should be developed.[1]

3.1.3 Data Analysis

-

Identify the precursor and product ions.

-

Propose fragmentation pathways based on observed mass losses.

-

For quantitative analysis, construct a calibration curve from the peak areas of the standards.[1]

Protocol 2: GC-MS Analysis

This protocol is suitable for the analysis of this compound if it is sufficiently volatile and thermally stable. Derivatization may be necessary to improve its chromatographic properties.[3]

3.2.1 Sample Preparation and Derivatization

-

Prepare a stock solution of the analyte in a volatile organic solvent such as dichloromethane.[1]

-

Prepare working standards by serial dilution.

-

(If necessary) To a dried sample extract, add 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of pyridine. Heat at 70°C for 30 minutes.[3]

3.2.2 Instrumentation and Conditions

-

GC System: Gas chromatograph with a capillary column.

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.[4]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[4]

-

Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Injection Mode: Splitless.

-

Mass Spectrometer: Mass spectrometer with an Electron Ionization (EI) source.[1]

-

Ionization Energy: 70 eV[1]

-

Mass Range: m/z 40-400[1]

3.2.3 Data Analysis

-

Identify the molecular ion peak (if present) and major fragment ions.

-

Interpret the fragmentation pattern to elucidate the structure.

-

Compare the obtained mass spectrum with spectral libraries for identification of known compounds.[1]

Visualizations

Predicted ESI-MS/MS Fragmentation Pathway

Caption: Predicted ESI-MS/MS fragmentation of this compound.

General Experimental Workflow for Mass Spectrometry Analysis

Caption: General workflow for mass spectrometry analysis.

Logical Diagram for Analytical Method Selection

Caption: Decision tree for selecting an appropriate analytical method.

References

An In-depth Technical Guide to the Purity Assessment of 4-(Azetidin-1-YL)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 4-(Azetidin-1-YL)piperidine, a heterocyclic compound with significant potential in medicinal chemistry. Given the critical role of purity in drug safety and efficacy, this document outlines detailed experimental protocols for key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative data is summarized in structured tables to facilitate comparison, and experimental workflows are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for professionals involved in the synthesis, quality control, and development of pharmaceuticals containing the this compound scaffold.

Introduction

This compound is a saturated bicyclic amine that serves as a valuable building block in the synthesis of novel therapeutic agents. The piperidine and azetidine moieties are prevalent in a wide range of biologically active compounds, contributing to desirable pharmacokinetic and pharmacodynamic properties.[1][2][3] The purity of such intermediates is of paramount importance, as impurities can affect the safety, stability, and efficacy of the final active pharmaceutical ingredient (API).[4][5][6] This guide details a multi-faceted approach to the purity assessment of this compound, ensuring its suitability for downstream applications in drug discovery and development.

Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment. While HPLC is a cornerstone for quantitative purity determination, GC-MS is invaluable for identifying volatile impurities, and NMR provides definitive structural confirmation and can be used for quantitative purposes (qNMR).

High-Performance Liquid Chromatography (HPLC)

Due to its non-volatile nature and lack of a strong UV chromophore, this compound presents challenges for direct HPLC-UV analysis. Therefore, methods employing universal detectors like Charged Aerosol Detection (CAD) or pre-column derivatization are often employed.[7][8][9]

Table 1: Comparative Summary of HPLC Methods for Piperidine Derivatives

| Parameter | HPLC with Charged Aerosol Detection (CAD) | HPLC with Pre-column Derivatization (UV Detection) |

| Principle | Universal detection based on nebulization and charge measurement. | Chemical modification of the analyte to introduce a UV-active moiety. |

| Applicability | Suitable for non-volatile compounds without a chromophore. | Applicable to primary and secondary amines; requires a suitable derivatizing agent. |

| Sensitivity | High | High |

| Specificity | Moderate | High (dependent on derivatization reaction) |

| Sample Throughput | High | Moderate (due to derivatization step) |

| Key Advantages | Direct analysis without derivatization, universal response. | Utilizes standard HPLC-UV equipment, high sensitivity. |

| Key Limitations | Requires specialized detector, non-linear response can be a challenge. | Derivatization can be complex and introduce variability. |

This protocol is adapted from established methods for the analysis of similar non-chromophoric amines.

-

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

Charged Aerosol Detector (CAD).

-

-

Chromatographic Conditions:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: Water with 0.1% formic acid.

-

Gradient: 95% A to 50% A over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

Peak area is used for quantification against a calibration curve prepared from a reference standard. Purity is calculated as the percentage of the main peak area relative to the total peak area.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound, such as residual solvents or starting materials.

Table 2: Typical GC-MS Parameters for Amine Analysis

| Parameter | Recommended Condition |

| Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[10] |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |

| Inlet Temperature | 280°C. |

| Oven Program | 50°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min). |

| Injection Mode | Split (e.g., 20:1). |

| MS Transfer Line | 280°C. |

| Ion Source Temp. | 230°C. |

| Mass Range | m/z 40-450. |

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 10 mg/mL.

-

-

Data Analysis:

-

Identification of impurities is performed by comparing their mass spectra with a reference library (e.g., NIST). Quantification is achieved by comparing the peak area of the impurity to that of an internal or external standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are essential for confirming the chemical structure, and quantitative NMR (qNMR) can be used for purity assessment against a certified internal standard.

Table 3: Expected NMR Chemical Shifts for the this compound Scaffold

| Position | ¹H Chemical Shift (ppm, approximate) | ¹³C Chemical Shift (ppm, approximate) |

| Piperidine C2, C6 (axial) | ~2.5-2.7 | ~50-52 |

| Piperidine C2, C6 (equatorial) | ~3.0-3.2 | ~50-52 |

| Piperidine C3, C5 (axial) | ~1.4-1.6 | ~28-30 |

| Piperidine C3, C5 (equatorial) | ~1.8-2.0 | ~28-30 |

| Piperidine C4 | ~2.2-2.4 | ~60-62 |

| Azetidine C2', C4' | ~3.2-3.4 | ~55-57 |

| Azetidine C3' | ~2.0-2.2 | ~18-20 |

Note: Chemical shifts are highly dependent on the solvent and pH.

-

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

-

Data Acquisition and Analysis:

-

Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to confirm the structure. For qNMR, a known amount of a certified internal standard is added to a precisely weighed sample, and the purity is calculated by comparing the integral of a specific analyte signal to that of the standard.

-

Impurity Profiling

Impurity profiling is a critical aspect of quality control, involving the identification and quantification of impurities in the API.[6][11] Potential impurities in this compound could arise from starting materials, by-products of the synthesis, or degradation products.

Table 4: Potential Impurities in the Synthesis of this compound

| Impurity Name | Potential Origin |

| Piperidin-4-one | Incomplete reaction of starting material. |

| Azetidine | Unreacted starting material. |

| N-alkylated by-products | Side reactions during synthesis. |

| Residual Solvents | From reaction and purification steps. |

Experimental Workflows and Data Visualization

General Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a pharmaceutical intermediate like this compound.

Caption: A typical workflow for the purity assessment of this compound.

Hypothetical Biological Signaling Pathway

Piperidine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[1][12] While the specific biological targets of this compound may not be fully elucidated, the following diagram illustrates a hypothetical signaling pathway where a ligand containing this scaffold could act as an antagonist at a GPCR, a common mechanism of action for such compounds.

Caption: A hypothetical GPCR signaling pathway modulated by a this compound derivative.

Conclusion

The purity assessment of this compound requires a multi-pronged analytical approach to ensure its quality and suitability for use in pharmaceutical research and development. This guide has provided an in-depth overview of the key analytical techniques, including adaptable experimental protocols and expected data. By implementing robust analytical method validation and impurity profiling, researchers and drug development professionals can confidently utilize this versatile building block in the creation of novel therapeutics. The presented workflows and diagrams serve as a practical framework for establishing a comprehensive quality control strategy.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijprdjournal.com [ijprdjournal.com]

- 5. Impurity Profiling-A Significant Approach in Pharmaceuticals | Bentham Science [eurekaselect.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. jocpr.com [jocpr.com]

- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 11. Impurity profile tracking for active pharmaceutical ingredients: case reports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 4-(Azetidin-1-YL)piperidine in organic solvents

An In-depth Technical Guide on the Solubility of 4-(Azetidin-1-YL)piperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Physicochemical Properties and Solubility Profile

The solubility of a compound is largely dictated by its physicochemical properties, such as polarity, molecular weight, and the potential for hydrogen bonding. This compound, a bicyclic amine, is expected to exhibit a solubility profile influenced by the polar nature of its two nitrogen atoms.

Based on the general solubility characteristics of piperidine and similar N-substituted amines, a qualitative solubility profile for this compound in common organic solvents can be predicted. Piperidine itself is miscible with water and soluble in a wide array of organic solvents, with lower solubility in nonpolar aliphatic hydrocarbons.[1][2][3] The addition of the azetidine ring is not expected to drastically alter this general behavior.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The nitrogen atoms can act as hydrogen bond acceptors, and the N-H proton on the piperidine ring can act as a hydrogen bond donor, leading to favorable interactions with protic solvents. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF) | High to Moderate | These solvents can effectively solvate the polar C-N bonds and the lone pairs of electrons on the nitrogen atoms. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can solvate the molecule, though likely less effectively than more polar aprotic solvents. |

| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring has limited favorable interactions with the polar amine structure. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low | The significant difference in polarity between the highly polar solute and the nonpolar solvent results in weak intermolecular forces and, consequently, poor solubility.[2][3] |

Experimental Protocol for Determining Equilibrium Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method, which measures the concentration of a saturated solution at a constant temperature, is a reliable approach.[1]

Materials:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Solvent: Ensure all solvents are degassed to prevent bubble formation during the experiment.

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.[1]

-

Solvent Addition: Accurately add a known volume of each selected organic solvent to the corresponding vials.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[1]

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled bath for at least 2 hours to permit the undissolved solid to settle.[1]

-

Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.[1]

-

Quantification: Analyze the diluted samples using a pre-calibrated HPLC or GC method to determine the precise concentration of dissolved this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

Visualizing Key Workflows

General Synthesis Workflow

The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the reductive amination of a piperidone precursor with azetidine. The following diagram illustrates a generalized workflow for its synthesis.

Caption: General Synthesis Workflow for this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps for the experimental determination of the equilibrium solubility of this compound in an organic solvent.

Caption: Workflow for Determining Equilibrium Solubility.

Conclusion

While direct experimental data on the solubility of this compound is currently lacking in the public domain, a strong predictive understanding can be derived from the known properties of its constituent heterocyclic systems. It is anticipated to have high solubility in polar organic solvents and low solubility in nonpolar aliphatic solvents. For drug development and other research applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. The visualized workflows for synthesis and solubility determination serve as practical guides for researchers in the field.

References

Stability and Storage of 4-(Azetidin-1-YL)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Azetidin-1-YL)piperidine and its derivatives. Understanding the stability profile of this compound is critical for ensuring its integrity in research and drug development applications, from early-stage discovery to manufacturing. This document outlines general handling procedures, potential degradation pathways, and methodologies for stability assessment.

General Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the chemical purity and stability of this compound. The following recommendations are based on information from safety data sheets (SDS) and general best practices for similar chemical entities.

Table 1: Recommended Storage Conditions for this compound and Related Compounds

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature is often acceptable for short-term storage. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[1] | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and degradation from atmospheric components. |

| Container | Keep in a tightly sealed, original container.[2][3][4] | Prevents contamination and exposure to moisture and air. |

| Environment | Store in a cool, dry, and well-ventilated area.[2][3][4] | Avoids moisture absorption and degradation from excessive heat. |

| Light Exposure | Protect from direct sunlight and UV light.[4] | Light can induce photolytic degradation in some molecules. |

Table 2: Incompatible Materials and Conditions

| Incompatible Agent | Potential Hazard |

| Strong Oxidizing Agents | Can lead to vigorous reactions and degradation of the compound.[5] |

| Strong Acids | May cause salt formation or acid-catalyzed degradation.[5] |

| Heat and Ignition Sources | Vapors may form explosive mixtures with air.[3][4] |

| Moisture | May lead to hydrolysis, especially if the compound has susceptible functional groups. |

Stability Profile and Degradation Pathways

While specific, long-term stability data for this compound is not extensively published, the stability of similar piperidine-containing molecules has been studied.[6][7][8] The primary degradation pathways to consider are hydrolysis, oxidation, and thermal decomposition.

-

Hydrolytic Stability : The amide bond in derivatives of piperidine can be susceptible to hydrolysis under acidic or basic conditions.[6][7][8] The stability is often greatest at a neutral pH.

-

Oxidative Stability : Exposure to oxidizing agents, such as hydrogen peroxide, can lead to degradation.[6][7] Storing under an inert atmosphere can mitigate this risk.

-

Thermal Stability : While many piperidine derivatives are stable at room temperature, elevated temperatures can accelerate decomposition.[5] Thermal decomposition studies, such as thermogravimetric analysis (TGA), can determine the temperature at which significant degradation occurs.[9][10][11][12]

-

Photostability : Exposure to UV light can cause isomerization or degradation in some piperidine-containing compounds.[6][7] It is recommended to store samples protected from light.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound for a specific application, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish a stability-indicating analytical method.

General Workflow for a Forced Degradation Study

References

- 1. Piperidine-azetidine-Br|MSDS [dcchemicals.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. peptide.com [peptide.com]

- 4. chemos.de [chemos.de]

- 5. peptide.com [peptide.com]

- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The thermal decomposition of azodicarbonamide (1,1′-azobisformamide) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

4-(Azetidin-1-yl)piperidine: A Versatile Heterocyclic Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Azetidin-1-yl)piperidine is a key heterocyclic building block increasingly utilized in medicinal chemistry. Its unique three-dimensional structure, combining the conformational rigidity of the azetidine ring with the versatile piperidine scaffold, offers desirable physicochemical and pharmacological properties. This guide provides a comprehensive overview of the synthesis, properties, and applications of the this compound core, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate its application in drug discovery programs.

Introduction

Saturated nitrogen-containing heterocycles are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs.[1] The piperidine ring, in particular, is one of the most common scaffolds in pharmaceuticals, offering a versatile anchor for substituent placement and influencing properties such as solubility and metabolic stability.[2][3][4] The four-membered azetidine ring, while less common, has gained significant attention as a bioisostere for larger rings and as a means to introduce conformational restriction and improve physicochemical properties.[5][6]

The fusion of these two motifs in this compound creates a valuable building block that combines the advantages of both. This guide will delve into the synthetic routes to access this core, its chemical and physical properties, and its application in the synthesis of bioactive molecules, particularly focusing on its use in the development of C-C chemokine receptor 2 (CCR2) antagonists.

Synthesis of the this compound Core

The most common and efficient method for the synthesis of this compound is through the reductive amination of a protected 4-piperidone with azetidine.[3][4][7][8][9][10][11] This one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced in situ to the desired amine.

General Synthetic Workflow

The overall synthetic strategy involves three main steps: reductive amination of a protected piperidone, followed by deprotection of the piperidine nitrogen.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for reductive amination.[7][9][10][11]

Step 1: Reductive Amination

-

To a solution of N-Boc-4-piperidone (1.0 equiv.) in 1,2-dichloroethane (DCE) (0.2 M), add azetidine (1.2 equiv.).

-

Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive amines, a catalytic amount of acetic acid (0.1 equiv.) can be added.[7]

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture. The addition should be controlled to maintain the temperature below 30 °C.[7]

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-4-(azetidin-1-yl)piperidine.

Step 2: Deprotection

-

Dissolve the crude N-Boc-4-(azetidin-1-yl)piperidine in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 50% v/v in DCM) and stir at room temperature for 1-2 hours. [12][13][14] Alternatively, 4M HCl in dioxane can be used.[12]

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be further purified by column chromatography if necessary.

Physicochemical Properties and Reactivity

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~140.24 g/mol | Adherence to Lipinski's rule of five for oral bioavailability. |

| logP | ~0.5 - 1.5 | Indicates good balance between solubility and permeability. |

| pKa (most basic) | ~9.5 - 10.5 | The piperidine nitrogen is the most basic site, influencing salt formation and solubility. |

| Topological Polar Surface Area (TPSA) | ~15.3 Ų | Influences cell permeability and oral absorption. |

| Hydrogen Bond Donors | 1 (piperidine N-H) | Potential for hydrogen bonding interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (both nitrogens) | Potential for hydrogen bonding interactions with biological targets. |

| Rotatable Bonds | 1 | Low number of rotatable bonds contributes to conformational rigidity. |

Note: These values are estimations and may vary from experimentally determined values.

The reactivity of this compound is primarily dictated by the nucleophilicity of the two nitrogen atoms. The piperidine nitrogen is more basic and sterically accessible, making it the primary site for reactions such as acylation, alkylation, and arylation. The azetidine nitrogen is less basic and more sterically hindered.

Applications in Medicinal Chemistry

The this compound scaffold has been incorporated into a variety of drug candidates, demonstrating its utility in targeting different biological systems.

CCR2 Antagonists

A significant application of this building block is in the development of C-C chemokine receptor 2 (CCR2) antagonists. CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes to sites of inflammation.[2][5][8][19][20][21][22][23][24][25][26] Antagonizing this interaction is a promising therapeutic strategy for various inflammatory diseases.

Table 2: Biological Activity of a 4-(Azetidinyl)-1-thiazoyl-cyclohexane CCR2 Antagonist

| Compound | hCCR2 Binding IC₅₀ (nM) | Chemotaxis IC₅₀ (nM) | hERG Inhibition IC₅₀ (µM) |

| 8d | 37 | 30 | >50 |

Data sourced from a study on novel CCR2 antagonists.

The favorable profile of compound 8d , with potent CCR2 antagonism and low hERG liability, highlights the utility of the azetidinyl-piperidine moiety in achieving high selectivity and a good safety profile.

CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to monocyte chemotaxis, survival, and proliferation.[1][2][8][20][23][25][27][28]

Caption: Simplified CCR2 signaling pathway initiated by CCL2 binding.

Antitumor Agents

The azetidine moiety has been incorporated into analogues of the potent antitumor agent TZT-1027 (soblidotin).[1][27][28] While these specific examples utilize 3-aryl-azetidines, the principle of using the azetidine ring for conformational restriction to enhance biological activity is a key takeaway for drug design.

Table 3: Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogues

| Compound | A549 IC₅₀ (nM) | HCT116 IC₅₀ (nM) |

| 1a | 2.2 | 2.1 |

Data from a study on novel TZT-1027 analogues.[1][27][28]

Conclusion

This compound is a valuable and versatile heterocyclic building block for modern drug discovery. Its synthesis is readily achievable through established methods like reductive amination. The unique combination of the piperidine and azetidine rings provides a desirable balance of structural rigidity and opportunities for functionalization, leading to compounds with improved potency, selectivity, and pharmacokinetic properties. The successful application of this scaffold in the development of CCR2 antagonists and its potential in other therapeutic areas, such as oncology, underscore its importance for researchers and scientists in the pharmaceutical industry. This guide provides the foundational knowledge and practical protocols to facilitate the effective use of this compound in the design and synthesis of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gctlc.org [gctlc.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Role of MCP-1/CCR2 axis in renal fibrosis: Mechanisms and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. peptide.com [peptide.com]

- 15. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. jchemrev.com [jchemrev.com]

- 18. researchgate.net [researchgate.net]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of MCP-1/CCR2 axis in renal fibrosis: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. CCL2/CCR2 Chemokine Signaling Coordinates Survival and Motility of Breast Cancer Cells through Smad3 Protein- and p42/44 Mitogen-activated Protein Kinase (MAPK)-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ashpublications.org [ashpublications.org]

- 25. researchgate.net [researchgate.net]

- 26. What are CCR2 modulators and how do they work? [synapse.patsnap.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Use of 4-(Azetidin-1-yl)piperidine in the Synthesis of G-Protein-Coupled Receptor (GPCR) Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(Azetidin-1-yl)piperidine scaffold is an emerging building block in medicinal chemistry, offering a unique three-dimensional conformation that can be exploited for the design of novel ligands targeting G-Protein-Coupled Receptors (GPCRs). This bicyclic amine combines the favorable physicochemical properties of the piperidine ring, a common motif in central nervous system (CNS) active drugs, with the conformational rigidity of the azetidine moiety. This application note provides an overview of the potential applications of this compound in the synthesis of GPCR ligands, with a focus on its potential as a scaffold for kappa-opioid receptor agonists. Detailed experimental protocols for the synthesis of key intermediates and a proposed synthesis of a target ligand are also presented.

Rationale for Use in GPCR Ligand Design

The piperidine ring is a privileged scaffold in drug discovery due to its ability to confer desirable properties such as aqueous solubility and metabolic stability. In the context of GPCRs, the nitrogen atom of the piperidine can act as a key pharmacophoric feature, participating in crucial interactions with the receptor binding pocket. The addition of an azetidine ring at the 4-position of the piperidine introduces a degree of conformational constraint, which can lead to increased receptor selectivity and potency by locking the molecule into a bioactive conformation.

Application Example: Design of Novel Kappa-Opioid Receptor (KOR) Agonists

The kappa-opioid receptor (KOR) is a GPCR involved in pain, mood, and addiction. The prototypical KOR agonist, U-50488, features a pyrrolidine-substituted cyclohexane ring. While analogs of U-50488 with a piperidine ring have been explored, they have generally shown weaker activity. The introduction of the this compound moiety could potentially overcome this limitation by presenting a novel vector for interaction with the receptor, thereby improving binding affinity and efficacy.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl this compound-1-carboxylate

This protocol describes the synthesis of a key protected intermediate for the incorporation of the this compound scaffold.

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate

-

Azetidine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM), add azetidine (1.2 eq) and acetic acid (1.2 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford tert-butyl this compound-1-carboxylate.

Protocol 2: Deprotection of tert-Butyl this compound-1-carboxylate

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

-

tert-Butyl this compound-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-